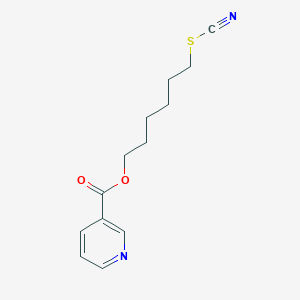

Nicotinic acid, 6-thiocyanatohexyl ester

Description

Nicotinic acid, 6-thiocyanatohexyl ester (C₁₂H₁₄N₂O₂S) is a nicotinic acid derivative featuring a hexyl chain substituted with a thiocyanate (-SCN) group at the sixth carbon. The thiocyanate group introduces unique electronic and steric properties, distinguishing it from other nicotinic acid esters in terms of chemical reactivity and biological interactions.

Properties

CAS No. |

101952-78-7 |

|---|---|

Molecular Formula |

C13H16N2O2S |

Molecular Weight |

264.35 g/mol |

IUPAC Name |

6-thiocyanatohexyl pyridine-3-carboxylate |

InChI |

InChI=1S/C13H16N2O2S/c14-11-18-9-4-2-1-3-8-17-13(16)12-6-5-7-15-10-12/h5-7,10H,1-4,8-9H2 |

InChI Key |

IESWZNJPBAPLIE-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C(=O)OCCCCCCSC#N |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCCCCCCSC#N |

Other CAS No. |

101952-78-7 |

Synonyms |

6-thiocyanatohexyl pyridine-3-carboxylate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Nicotinic Acid Esters

Structural and Physicochemical Properties

The membrane partitioning behavior and hydrophobicity of nicotinic acid esters are strongly influenced by alkyl chain length and substituents. Below is a comparative analysis:

Table 1: Key Properties of Nicotinic Acid Esters

Notes:

- log P Trends : Longer alkyl chains (e.g., C8) exhibit higher DPPC/water partition coefficients due to increased hydrophobicity, correlating with enhanced membrane integration .

- Phase Transition Effects : Hexyl (C6) and octyl (C8) esters eliminate the pretransition phase of DPPC bilayers at lower concentrations and broaden the main gel-to-fluid transition, indicating deeper penetration into the acyl chain region .

Functional Group Comparisons

Thiocyanatohexyl vs. NHS Ester ()

- Nicotinic Acid N-Hydroxysuccinimide (NHS) Ester : Reactive toward amine groups, enabling bioconjugation in drug delivery systems. Its applications focus on covalent bonding with proteins or peptides .

- 6-Thiocyanatohexyl Ester: The -SCN group may exhibit nucleophilic reactivity toward thiols (-SH), suggesting utility in targeting cysteine-rich proteins or forming disulfide linkages.

Cytotoxicity Trends ()

Longer-chain esters (C6, C8) show higher cytotoxicity correlated with increased membrane disruption. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.